molecular formula C10H13NO3S B13924603 Methyl 2-isobutyramidothiophene-3-carboxylate

Methyl 2-isobutyramidothiophene-3-carboxylate

Cat. No.: B13924603
M. Wt: 227.28 g/mol
InChI Key: YYBOEVICNQQHNX-UHFFFAOYSA-N
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Description

Methyl 2-isobutyramidothiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-isobutyramidothiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the specific derivative being synthesized. For this compound, the use of sulfurizing agents and appropriate solvents is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isobutyramidothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Methyl 2-isobutyramidothiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-isobutyramidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific derivative and its target. For example, some thiophene derivatives act as kinase inhibitors, while others may modulate ion channels or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-isobutyramidothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyramido group may enhance its biological activity and specificity compared to other thiophene derivatives.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl 2-(2-methylpropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C10H13NO3S/c1-6(2)8(12)11-9-7(4-5-15-9)10(13)14-3/h4-6H,1-3H3,(H,11,12)

InChI Key

YYBOEVICNQQHNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=CS1)C(=O)OC

Origin of Product

United States

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